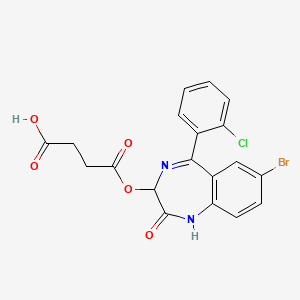

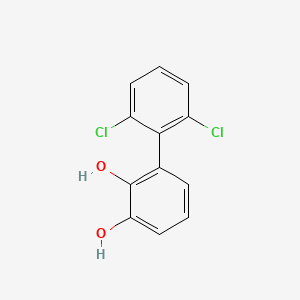

2',6'-Dichloro-biphenyl-2,6-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2',6'-dichlorobiphenyl-2,3-diol is a hydroxybiphenyl that is catechol in which the hydrogen at position 3 has been replaced by a 2,6-dichlorophenyl group. It is a member of hydroxybiphenyls, a member of catechols and a dichlorobenzene. It derives from a biphenyl-2,3-diol.

Wissenschaftliche Forschungsanwendungen

Environmental Persistence and Radical Formation

2',6'-Dichloro-biphenyl-2,6-diol and its related polychlorinated biphenyls (PCBs) are persistent environmental pollutants. Studies show that chlorination significantly increases the stability and persistence of semiquinone free radicals derived from PCB hydroquinones and quinones. These radicals are reactive and have been linked to the toxicity of lower chlorinated PCB congeners. The presence of chlorines on the oxygenated ring of these compounds correlates with higher levels of semiquinone radicals, suggesting increased environmental persistence and potential for biological interaction at neutral pH (Song et al., 2008).

Oxidative Dimerization and Antioxidant Synthesis

Research into the oxidative coupling of compounds structurally similar to this compound, like 2,6-dimethylphenol, has led to efficient procedures for the selective synthesis of dimers through C-C coupling. These dimers, including 3,5,3',5'-tetramethyl-biphenyl-4,4'-diol, are synthesized via mediated reactions with hypervalent iodine forms. The proposed mechanisms offer insights into potential applications in synthesizing antioxidant compounds and exploring the reactivity of dihydroxylated biphenyls (Boldron et al., 2005).

Enzymatic Modification for Enhanced Antioxidant Properties

Enzymatic modification of compounds related to this compound, like 2,6-dimethoxyphenol, using laccase has been explored for the synthesis of dimers with higher antioxidant capacity. The dimerization process, particularly in biphasic systems, results in compounds with significantly improved antioxidant properties. These findings highlight the potential for enzymatic methods to enhance the bioactive properties of dihydroxylated biphenyl compounds, offering avenues for creating more effective antioxidants (Adelakun et al., 2012).

Electrochromic Systems and Material Science

In material science, derivatives of biphenyl diols, including those with structural similarities to this compound, have been investigated for their electrochromic properties. Studies involving biphenyl-2,2'-diylbis(diarylmethanol)s demonstrate unique tricolor electrochromicity with hysteretic patterns of color change. This research opens up potential applications in developing advanced electrochromic materials and devices, leveraging the dynamic redox properties of biphenyl diol derivatives (Ishigaki et al., 2011).

Eigenschaften

Molekularformel |

C12H8Cl2O2 |

|---|---|

Molekulargewicht |

255.09 g/mol |

IUPAC-Name |

3-(2,6-dichlorophenyl)benzene-1,2-diol |

InChI |

InChI=1S/C12H8Cl2O2/c13-8-4-2-5-9(14)11(8)7-3-1-6-10(15)12(7)16/h1-6,15-16H |

InChI-Schlüssel |

MCZUCSAAGDCHHN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)O)O)C2=C(C=CC=C2Cl)Cl |

Kanonische SMILES |

C1=CC(=C(C(=C1)O)O)C2=C(C=CC=C2Cl)Cl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

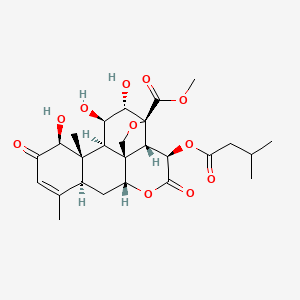

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1'S,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1204694.png)

![[Cytidine-5'-phosphate] glycerylphosphoric acid ester](/img/structure/B1204698.png)